

# SGC0946 in Breast Cancer: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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An in-depth examination of the DOT1L inhibitor **SGC0946**, its mechanism of action, and its therapeutic potential in breast cancer, including in models of endocrine resistance.

## Introduction

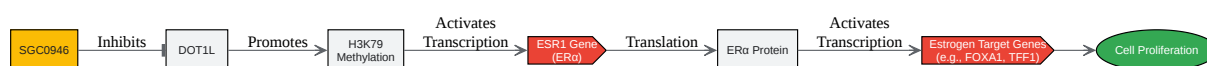
**SGC0946** is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is unique among histone methyltransferases in that it targets histone H3 at lysine 79 (H3K79), a residue located on the globular domain of the histone.[3] The methylation of H3K79 is predominantly associated with active transcription.[3] Dysregulation of DOT1L activity and subsequent aberrant H3K79 methylation have been implicated in the pathogenesis of various cancers, including breast cancer.[4][5] This technical guide provides a comprehensive overview of the current understanding of **SGC0946**'s role in breast cancer studies, with a focus on its mechanism of action, experimental data, and relevant protocols for research and drug development professionals.

## Mechanism of Action and Signaling Pathways

**SGC0946** exerts its effects by competitively inhibiting the catalytic activity of DOT1L.[2][3] This leads to a global reduction in H3K79 methylation levels, which in turn alters the expression of a multitude of genes involved in cell cycle progression, self-renewal, and metastatic potential.[1][6]

## Downregulation of Estrogen Receptor Alpha (ER $\alpha$ ) Signaling

A key mechanism of **SGC0946** in hormone-responsive breast cancer is the silencing of the Estrogen Receptor Alpha (ESR1) gene.[4] DOT1L has been identified as a novel cofactor for ER $\alpha$ , colocalizing with the receptor on chromatin to regulate the transcription of estrogen target genes.[4] By inhibiting DOT1L, **SGC0946** reduces H3K79 methylation at the ESR1 promoter and enhancer regions, leading to a decrease in ER $\alpha$  mRNA and protein levels.[4] This subsequently blocks the proliferation of both estrogen-dependent and antiestrogen-resistant breast cancer cells.[4] This finding is particularly significant for overcoming tamoxifen resistance, a major clinical challenge in the treatment of ER-positive breast cancer.[4][7][8][9]

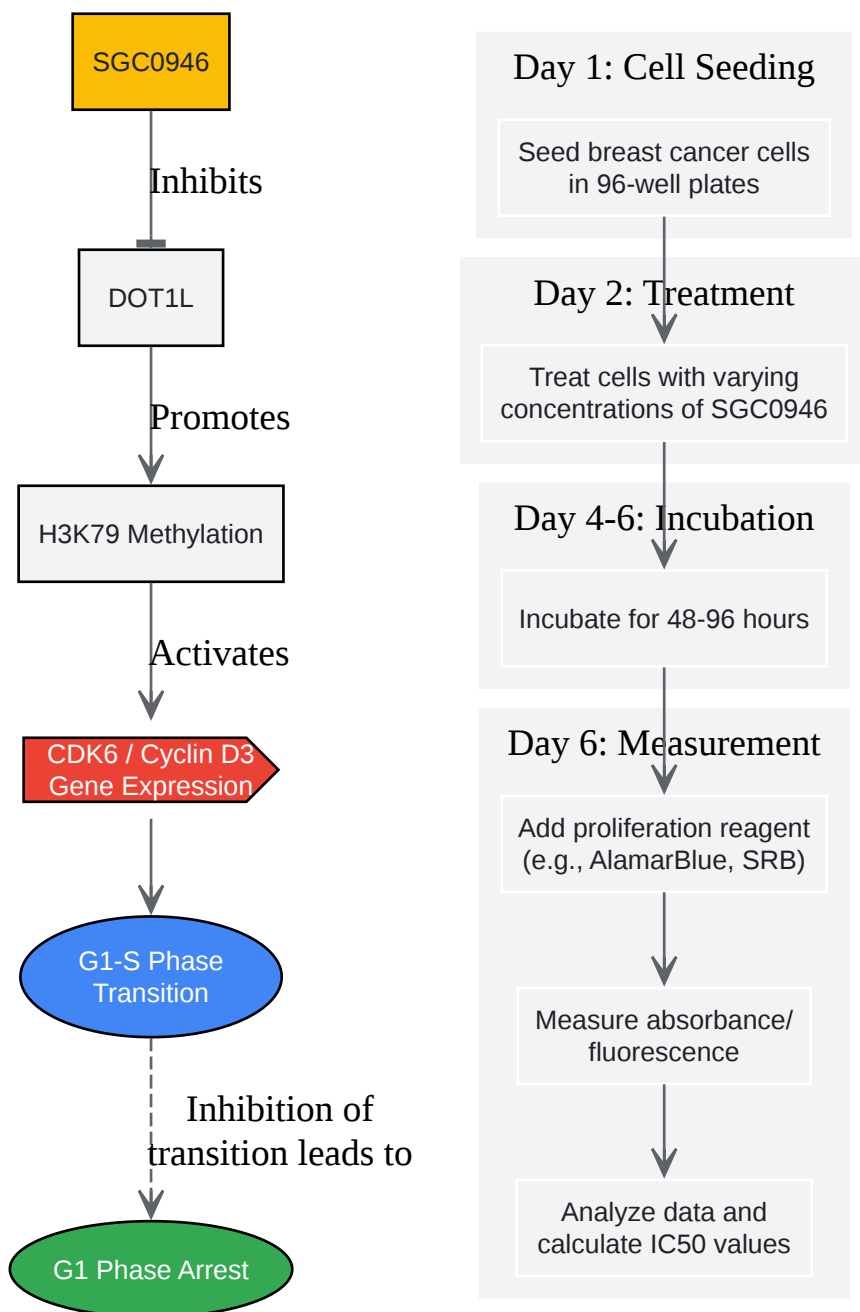


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**SGC0946** mechanism in ER+ breast cancer.

## Impact on Cell Cycle Regulators

Inhibition of DOT1L by **SGC0946** has been shown to induce a G1 phase cell cycle arrest.[1] This is achieved through the downregulation of key cell cycle proteins, including CDK6 and Cyclin D3.[1]



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